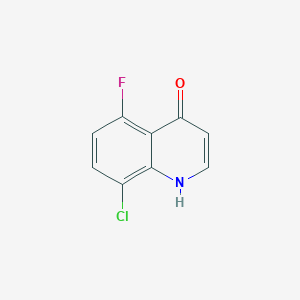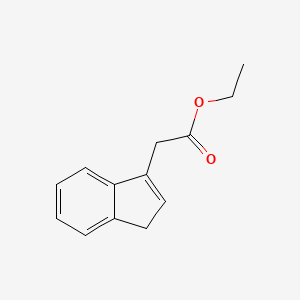
2-(1H-茚-3-基)乙酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(1H-inden-3-yl)acetate is an organic compound that belongs to the class of esters It is derived from indene, a bicyclic hydrocarbon, and is characterized by the presence of an ethyl ester group attached to the indene moiety
科学研究应用
Ethyl 2-(1H-inden-3-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed ester hydrolysis.
Industry: Used in the production of fragrances and flavoring agents due to its pleasant odor.
作用机制
Target of Action
Ethyl 2-(1H-inden-3-yl)acetate is a derivative of indole, a heterocyclic compound . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that ethyl 2-(1H-inden-3-yl)acetate may also interact with various targets.
Mode of Action
Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that ethyl 2-(1H-inden-3-yl)acetate may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given that indole derivatives have a broad spectrum of biological activities , it is likely that ethyl 2-(1H-inden-3-yl)acetate may influence multiple biochemical pathways
Pharmacokinetics
The compound was synthesized by esterification of 2-(1h-indol-3-yl)acetic acid with catalytic amount of sulfuric acid in ethanol , suggesting that it may be lipophilic and thus potentially well-absorbed
Result of Action
Indole derivatives have been shown to exhibit a wide range of biological activities , suggesting that ethyl 2-(1H-inden-3-yl)acetate may have similar effects
生化分析
Biochemical Properties
Ethyl 2-(1H-inden-3-yl)acetate, like other indole derivatives, has been found to interact with multiple receptors, which can be beneficial in the development of new therapeutic derivatives
Cellular Effects
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These activities suggest that Ethyl 2-(1H-inden-3-yl)acetate may influence cell function, gene expression, and cellular metabolism, but specific studies on this compound are needed to confirm these effects.
Molecular Mechanism
It is known that indole derivatives can bind with high affinity to multiple receptors , suggesting that Ethyl 2-(1H-inden-3-yl)acetate may exert its effects through similar interactions
Metabolic Pathways
Indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants , suggesting that Ethyl 2-(1H-inden-3-yl)acetate may be involved in similar pathways
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(1H-inden-3-yl)acetate typically involves the esterification of 2-(1H-inden-3-yl)acetic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:
2-(1H-inden-3-yl)acetic acid+ethanolH2SO4ethyl 2-(1H-inden-3-yl)acetate+water
Industrial Production Methods: In an industrial setting, the production of ethyl 2-(1H-inden-3-yl)acetate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions: Ethyl 2-(1H-inden-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The indene moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: 2-(1H-inden-3-yl)acetic acid or 2-(1H-inden-3-yl)acetone.
Reduction: 2-(1H-inden-3-yl)ethanol.
Substitution: Various substituted indene derivatives depending on the electrophile used.
相似化合物的比较
Methyl 2-(1H-inden-3-yl)acetate: Similar structure but with a methyl ester group instead of an ethyl ester group.
2-(1H-inden-3-yl)acetic acid: The free acid form of the compound.
Ethyl 2-(1H-inden-2-yl)acetate: Isomeric form with the ester group attached to a different position on the indene ring.
Uniqueness: Ethyl 2-(1H-inden-3-yl)acetate is unique due to its specific ester group positioning, which can influence its reactivity and interaction with biological targets. Its structural features make it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development.
属性
IUPAC Name |
ethyl 2-(3H-inden-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c1-2-15-13(14)9-11-8-7-10-5-3-4-6-12(10)11/h3-6,8H,2,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRNUWQAHAEEKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CCC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2Z)-2-[(2-fluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2422838.png)
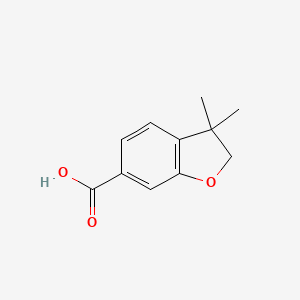
![ethyl 4-[2-(naphthalen-1-yl)acetyl]piperazine-1-carboxylate](/img/structure/B2422840.png)
![1-[2-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-A]pyrimidin-7-YL]-4-(pyridin-2-YL)piperazine](/img/structure/B2422843.png)
![N-[2-(2,5-dimethoxyphenyl)-1,3-thiazol-5-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2422844.png)
![1-(Chloromethyl)-3-(2,3-dichlorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2422845.png)
![3-Bromo-1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2422847.png)
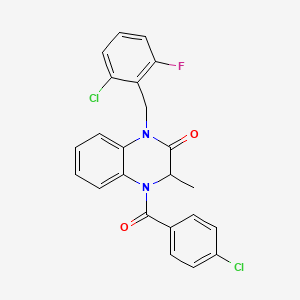
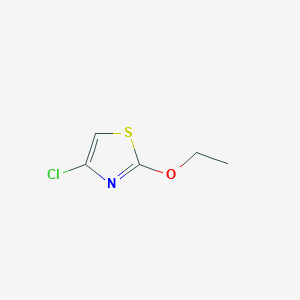
![(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2422852.png)
![Tert-butyl 3-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B2422854.png)
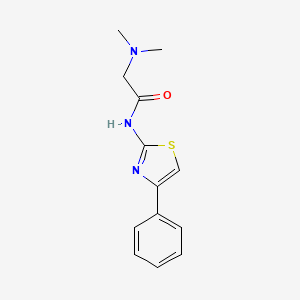
![5,7-bis(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl][1,8]naphthyridin-2-amine](/img/structure/B2422858.png)
